1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C24H31N5.
Preparation Methods
The synthesis of 1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common method includes the reaction of 3-(diethylamino)propylamine with 3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds such as:
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one: Another compound with a similar structure but different functional groups and properties.
3-Dimethylamino-1-propanol: A simpler compound with different applications and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H29N5 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H29N5/c1-5-11-18-17(4)19(16-24)23-26-20-12-8-9-13-21(20)28(23)22(18)25-14-10-15-27(6-2)7-3/h5,8-9,12-13,25H,1,6-7,10-11,14-15H2,2-4H3 |
InChI Key |
OYYLWGSDMOOPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC=C |
Origin of Product |
United States |
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